molecular formula C14H17BrN2S B7937485 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline

Cat. No.: B7937485
M. Wt: 325.27 g/mol
InChI Key: JYQXYXDFWJFPGA-UHFFFAOYSA-N
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Description

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline is an organic compound that features a bromine atom, an ethyl group, and a thiophene ring attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and automated monitoring systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-({methyl[(thiophen-2-yl)methyl]amino}methyl)aniline
  • 3-Bromo-5-({ethyl[(furan-2-yl)methyl]amino}methyl)aniline
  • 3-Bromo-5-({ethyl[(pyridin-2-yl)methyl]amino}methyl)aniline

Uniqueness

3-Bromo-5-({ethyl[(thiophen-2-yl)methyl]amino}methyl)aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

3-bromo-5-[[ethyl(thiophen-2-ylmethyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2S/c1-2-17(10-14-4-3-5-18-14)9-11-6-12(15)8-13(16)7-11/h3-8H,2,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQXYXDFWJFPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CS1)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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